Photosensitivity and Contrast in Polyimide Films
Poly(amide-co-imide) films synthesized using 1,4-phenylenediacryloyl chloride exhibit a measurable photosensitivity that is not a property of polymers made with non-photoreactive diacyl chlorides like terephthaloyl chloride. At 160 °C, the photosensitivity of a film made with this compound was measured at 293 mJ/cm², with a contrast of 1.64 [1]. In contrast, terephthaloyl chloride, lacking the α,β-unsaturated carbonyl system, does not undergo UV-induced crosslinking and therefore has no measurable photosensitivity under these conditions, rendering it unsuitable for direct photopatterning applications [2].
| Evidence Dimension | UV Photosensitivity (Energy to Insolubilize Polymer Film) |
|---|---|
| Target Compound Data | 293 mJ/cm² at 160 °C, Contrast = 1.64 |
| Comparator Or Baseline | Terephthaloyl chloride-based polymer films (No measurable photosensitivity) |
| Quantified Difference | 293 mJ/cm² vs. non-photosensitive |
| Conditions | Poly(amide-co-imide) film, UV irradiation at 160 °C |
Why This Matters
This photosensitivity value is critical for applications requiring direct photopatterning of dielectric layers in microelectronics, where the ability to form high-resolution, solvent-resistant features via UV light is a primary procurement driver.
- [1] Lee, M. H.; Cheong, Y. S.; Gong, M. S. New Soluble and Intrinsically Photosensitive Polyimide: Synthesis and Properties of Poly(amide-co-imide) Containing p-Phenylenediacryloyl Moiety. Korea Polymer Journal 2001, 9 (6), 327-331. View Source
- [2] Terephthaloyl chloride. Properties and Reactivity. ChemicalBook, 2024. View Source
